Capivasertib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Capivasertib targets a protein molecule called AKT, also known as protein kinase B or PKB. AKT plays a crucial role in cell growth and survival. In some cancers, the AKT signaling pathway is overactive, promoting uncontrolled cell division. Capivasertib acts as an inhibitor, binding to a specific site on AKT and blocking its activity. This disrupts the cancer cells' growth signals, potentially leading to cell death or growth arrest [].

Source

Clinical Trials

Capivasertib is primarily being studied for the treatment of breast cancer, particularly estrogen receptor (ER)-positive, HER2-negative breast cancer. This type of breast cancer is often driven by an overactive AKT pathway, making Capivasertib a promising therapeutic candidate [].

The drug has shown promising results in clinical trials. The CAPtello-291 trial, a phase III study, investigated Capivasertib in combination with hormone therapy for patients with ER-positive, HER2-negative advanced breast cancer. The results demonstrated that Capivasertib significantly increased the time it took for the cancer to progress compared to hormone therapy alone [].

Capivasertib, also known by its brand name Truqap, is an orally administered medication primarily used for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer. This compound acts as a selective inhibitor of all three isoforms of serine/threonine kinase AKT (AKT1, AKT2, and AKT3), which are crucial in regulating various cellular processes including metabolism, proliferation, and survival . By inhibiting AKT, Capivasertib interferes with the signaling pathways that promote tumor growth and resistance to therapies.

As mentioned earlier, Capivasertib acts by inhibiting the AKT signaling pathway in cancer cells. AKT is involved in promoting cell proliferation, survival, and metabolism. By blocking AKT activation, Capivasertib disrupts these processes and hinders cancer cell growth [].

Studies have shown that Capivasertib can also inhibit other signaling pathways involved in cancer progression, potentially contributing to its effectiveness [].

Clinical trials have identified several adverse effects associated with Capivasertib treatment, including diarrhea, fatigue, nausea, and mouth sores. Less common side effects can include increased blood sugar, decreased white blood cell count, and rash.

Capivasertib is not recommended for pregnant or breastfeeding women due to potential harm to the fetus or infant [].

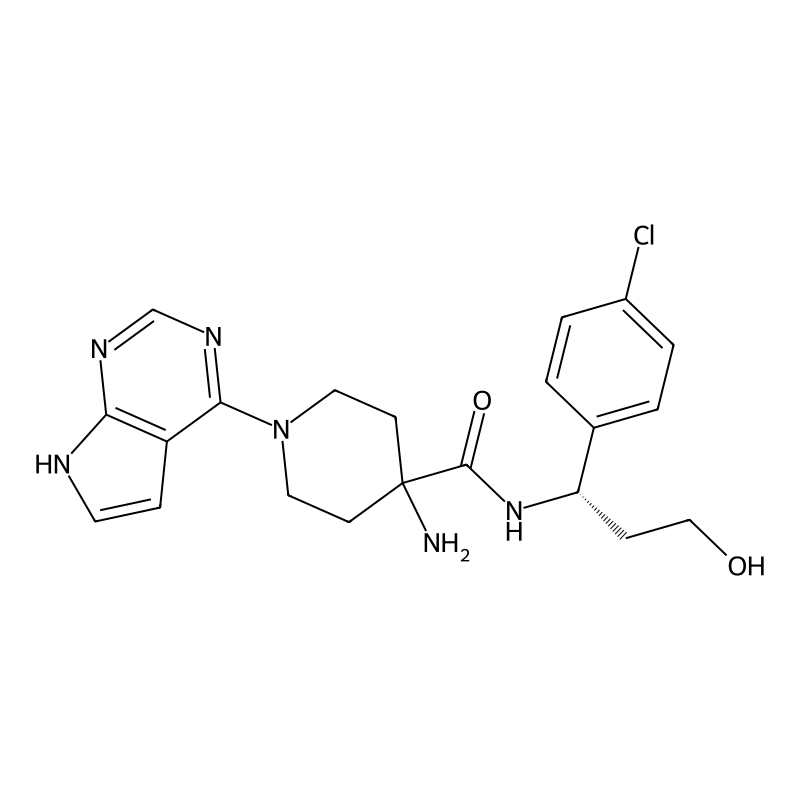

Capivasertib functions by binding to the active site of the AKT protein kinases, preventing their phosphorylation activity. This inhibition disrupts downstream signaling pathways that are often activated in cancer cells due to mutations or loss of function in tumor suppressor genes like phosphatase and tensin homolog (PTEN) . The chemical structure of Capivasertib is represented by the formula C21H25ClN6O2, with a molar mass of 428.92 g/mol .

The biological activity of Capivasertib has been demonstrated in clinical trials where it showed significant efficacy when combined with fulvestrant in patients with advanced breast cancer. The median progression-free survival was notably longer in patients receiving Capivasertib compared to those on placebo . Common adverse reactions include diarrhea, skin reactions, increased blood glucose levels, and hematological changes such as decreased lymphocytes and hemoglobin .

Capivasertib can be synthesized through a multi-step chemical process involving the formation of its pyrrolopyrimidine core structure. The synthesis typically includes:

- Formation of the pyrrolopyrimidine scaffold.

- Introduction of the necessary side chains to achieve the desired pharmacological properties.

- Purification and characterization using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .

Capivasertib is primarily indicated for use in combination with fulvestrant for patients with hormone receptor-positive, human epidermal growth factor receptor 2-negative locally advanced or metastatic breast cancer exhibiting specific genetic alterations (e.g., PIK3CA mutations) after prior endocrine therapy . Its approval by regulatory authorities like the United States Food and Drug Administration was based on its promising clinical efficacy.

Interaction studies have shown that Capivasertib is primarily metabolized by cytochrome P450 enzyme CYP3A4 and UDP-glucuronosyltransferase 2B7. This suggests potential drug-drug interactions with other medications that are substrates or inhibitors of these metabolic pathways . The compound's pharmacokinetics indicate a half-life of approximately 8.3 hours, which informs dosing regimens .

Several compounds exhibit similar mechanisms of action as Capivasertib. Below is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Alpelisib | Selective inhibitor of phosphatidylinositol 3-kinase alpha | Approved for specific PIK3CA mutations only |

| Everolimus | Inhibitor of mammalian target of rapamycin | Broad application in various cancers |

| Pirtobrutinib | Bruton tyrosine kinase inhibitor | Targets B-cell malignancies |

Capivasertib stands out due to its comprehensive inhibition across all AKT isoforms, making it potentially effective in a broader range of tumors compared to more targeted therapies like alpelisib .

Adenosine Triphosphate Inhibition Profile

Pan-Adenosine Triphosphate Isoform Inhibition (Adenosine Triphosphate 1, Adenosine Triphosphate 2, Adenosine Triphosphate 3)

Capivasertib demonstrates potent and selective inhibition across all three isoforms of adenosine triphosphate (adenosine triphosphate 1, adenosine triphosphate 2, and adenosine triphosphate 3), establishing its classification as a pan-adenosine triphosphate kinase inhibitor [1] [2]. The compound exhibits highly potent activity with inhibitory concentration 50 values ranging from 0.1 to 8 nanomolar across the adenosine triphosphate isoforms [1] [3]. Specifically, capivasertib demonstrates inhibitory concentration 50 values of 3 nanomolar for adenosine triphosphate 1, 8 nanomolar for adenosine triphosphate 2, and 8 nanomolar for adenosine triphosphate 3 in cell-free assays [3]. Alternative studies report even more potent inhibition with inhibitory concentration 50 values of 0.1 nanomolar, 2 nanomolar, and 2.6 nanomolar for adenosine triphosphate 1, adenosine triphosphate 2, and adenosine triphosphate 3, respectively [1].

The pyrrolopyrimidine-derived structure of capivasertib enables similar activity against all three adenosine triphosphate isoforms, preventing substrate phosphorylation by adenosine triphosphate and down-regulating phosphorylation levels of adenosine triphosphate downstream substrates including glycogen synthase kinase 3 beta and proline-rich adenosine triphosphate substrate of 40 kilodaltons in numerous cancer cell lines [1]. This pan-isoform inhibition profile represents a significant advancement over isoform-selective inhibitors, as it provides comprehensive blockade of the entire adenosine triphosphate kinase family.

Adenosine Triphosphate-Competitive Binding Characteristics

Capivasertib functions as an adenosine triphosphate-competitive inhibitor that competes directly with adenosine triphosphate for binding to the adenosine triphosphate kinase at the adenosine triphosphate binding site [4] [5]. This competitive mechanism involves the compound mimicking the interaction of the adenosine triphosphate adenine group with the hinge region through its heteroaromatic pyrrolopyrimidine system, which ensures effective binding to the adenosine triphosphate-binding site [6] [1]. The adenosine triphosphate-competitive nature of capivasertib distinguishes it from allosteric inhibitors that target the pleckstrin homology-domain and prevent migration of adenosine triphosphate to the plasma membrane [1].

The molecular structure of capivasertib, with the molecular formula carbon 21 hydrogen 25 chlorine nitrogen 6 oxygen 2 and molecular weight of 428.92 grams per mole, is specifically designed for adenosine triphosphate-competitive inhibition [7] [8]. The compound achieves robust inhibition of adenosine triphosphate but not of other related kinases at clinically achieved exposure levels, demonstrating selective adenosine triphosphate targeting within the adenosine triphosphate-competitive inhibitor class [9].

Structure-Based Interactions with Target Proteins

Hinge Residue Binding Interactions

Capivasertib establishes critical binding interactions with hinge residues in the adenosine triphosphate binding site, which are essential for its inhibitory activity [6] [10]. The compound forms hydrogen bond interactions with key hinge residues, including glutamic acid 228 and alanine 230 in adenosine triphosphate 1, which represent conserved binding motifs across adenosine triphosphate isoforms [6]. These hinge region interactions are facilitated by the pyrrolopyrimidine core structure, which mimics the adenine portion of adenosine triphosphate and establishes the fundamental anchor points for binding [6] [11].

Molecular docking studies reveal that capivasertib forms multiple hydrogen bonds with critical amino acid residues within the adenosine triphosphate catalytic cleft [10]. In comparative binding mode analyses, capivasertib displays two hydrogen bonds and seven hydrophobic interactions with residues within the enzyme's catalytic domain [10]. The compound specifically interacts with hinge residues such as threonine 211 and alanine 230 in adenosine triphosphate 1, establishing the structural basis for its high-affinity binding [6]. These hinge residue interactions are conserved across adenosine triphosphate isoforms, explaining the pan-adenosine triphosphate inhibitory activity of capivasertib.

Hydrogen Bond Formation with Adenosine Triphosphate 1

Detailed structural analysis reveals that capivasertib forms multiple hydrogen bonds with adenosine triphosphate 1, contributing to its high binding affinity and selectivity [6] [10]. The compound establishes hydrogen bond interactions with glutamic acid 228, alanine 230, and asparagine 279 in the adenosine triphosphate 1 binding site [6]. These hydrogen bonds are complemented by hydrophobic interactions with valine 164, phenylalanine 161, and leucine 181, creating a comprehensive binding network [6].

The pyrrolopyrimidine moiety of capivasertib serves as the primary hydrogen bond donor and acceptor system, establishing critical contacts with the hinge region of adenosine triphosphate 1 [6] [11]. Additional hydrogen bonding interactions occur between the piperidine carboxamide portion of the molecule and specific amino acid residues in the binding pocket [10]. The formation of these multiple hydrogen bonds, combined with the compound's ability to maintain favorable geometric positioning within the adenosine triphosphate binding site, contributes to the picomolar to nanomolar binding affinity observed for capivasertib across adenosine triphosphate isoforms.

Selectivity Profile Against Related Kinases

Activity Against Adenosine Guanosine Cytosine Kinase Family Members

Capivasertib belongs to the category of adenosine triphosphate-competitive inhibitors within the adenosine guanosine cytosine kinase family, but exhibits differential selectivity across family members [1] [9]. The adenosine guanosine cytosine kinase family includes several kinases structurally related to adenosine triphosphate, and capivasertib demonstrates varying degrees of inhibitory activity against these targets [9]. While the compound shows potent activity against all three adenosine triphosphate isoforms, it exhibits reduced selectivity against protein kinase adenosine, protein kinase beta, and protein kinase cytosine kinases among the adenosine guanosine cytosine family [1].

Population pharmacokinetic modeling demonstrates that capivasertib achieves exposure levels that produce robust inhibition of adenosine triphosphate 1, 2, and 3 signaling during treatment periods, while maintaining differentiated activity against other adenosine guanosine cytosine family members [9]. The compound shows greatest activity versus adenosine triphosphate 1, 2, and 3, reducing phosphorylation of direct and indirect substrates proline-rich adenosine triphosphate substrate of 40 kilodaltons with inhibitory concentration 50 values of 0.31 to 2.33 micromolar, glycogen synthase kinase 3 beta with inhibitory concentration 50 values of 0.08 to 0.76 micromolar, and ribosomal protein small subunit 6 with inhibitory concentration 50 values of 0.07 to 1.41 micromolar across multiple cell lines [9].

Differential Inhibition of Ribosomal Protein Small Subunit 6 Kinase 1, Protein Kinase Adenosine, and Rho-Associated Coiled-Coil Containing Protein Kinase Kinases

Capivasertib demonstrates differential inhibitory activity against ribosomal protein small subunit 6 kinase 1, protein kinase adenosine, and rho-associated coiled-coil containing protein kinase kinases, establishing its selectivity profile within the broader kinase family [9] [12]. Against ribosomal protein small subunit 6 kinase 1, capivasertib shows moderate activity with inhibitory concentration 50 values of 0.67 to 2.52 micromolar in tumor suppressor complex null cells where ribosomal protein small subunit 6 kinase 1 is constitutively active [9]. This represents significantly reduced potency compared to its primary adenosine triphosphate targets.

For protein kinase adenosine inhibition, capivasertib demonstrates even lower effectiveness, reducing phosphorylation of its substrate vasodilator-stimulated phosphoprotein with inhibitory concentration 50 values of 1.1 to 10.37 micromolar [9]. The compound shows minimal activity against rho-associated coiled-coil containing protein kinase-mediated phosphorylation of its substrate cofilin, with studies indicating it is not effective at inhibiting rho-associated coiled-coil containing protein kinase 1 and rho-associated coiled-coil containing protein kinase 2 [9] [12]. Mapping these inhibitory concentration 50 values onto model-predicted capivasertib plasma concentrations indicates that at the clinical dose of 400 milligrams twice daily with the four days on, three days off schedule, capivasertib does not achieve exposures sufficient to be effective against these additional kinases [9].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of breast cancer , Treatment of prostate cance

Livertox Summary

Drug Classes

Antineoplastic Agents

Pharmacology

Mechanism of Action

KEGG Target based Classification of Drugs

Serine/threonine kinases

AGC group

AKT (PKB) [HSA:207 208 10000] [KO:K04456]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Following a single radiolabeled oral dose of 400 mg, the mean total recovery was 45% from urine and 50% from feces.

The steady-state oral volume of distribution is 1,847 L (36%).

The steady-state oral clearance of capivasertib is 50 L/h (37% CV), and renal clearance was 21% of total clearance.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Li J, Davies BR, Han S, Zhou M, Bai Y, Zhang J, Xu Y, Tang L, Wang H, Liu YJ, Yin X, Ji Q, Yu DH. The AKT inhibitor AZD5363 is selectively active in PI3KCA mutant gastric cancer, and sensitizes a patient-derived gastric cancer xenograft model with PTEN loss to Taxotere. J Transl Med. 2013 Oct 2;11:241. doi: 10.1186/1479-5876-11-241. PubMed PMID: 24088382; PubMed Central PMCID: PMC3850695.

3: Addie M, Ballard P, Buttar D, Crafter C, Currie G, Davies BR, Debreczeni J, Dry H, Dudley P, Greenwood R, Johnson PD, Kettle JG, Lane C, Lamont G, Leach A, Luke RW, Morris J, Ogilvie D, Page K, Pass M, Pearson S, Ruston L. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin -4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. J Med Chem. 2013 Mar 14;56(5):2059-73. doi: 10.1021/jm301762v. Epub 2013 Feb 26. PubMed PMID: 23394218.

4: Maynard J, Ricketts SA, Gendrin C, Dudley P, Davies BR. 2-Deoxy-2-[18F]fluoro-D-glucose positron emission tomography demonstrates target inhibition with the potential to predict anti-tumour activity following treatment with the AKT inhibitor AZD5363. Mol Imaging Biol. 2013 Aug;15(4):476-85. doi: 10.1007/s11307-013-0613-3. PubMed PMID: 23344784.

5: Lamoureux F, Thomas C, Crafter C, Kumano M, Zhang F, Davies BR, Gleave ME, Zoubeidi A. Blocked autophagy using lysosomotropic agents sensitizes resistant prostate tumor cells to the novel Akt inhibitor AZD5363. Clin Cancer Res. 2013 Feb 15;19(4):833-44. doi: 10.1158/1078-0432.CCR-12-3114. Epub 2012 Dec 20. PubMed PMID: 23258740.

6: Davies BR, Greenwood H, Dudley P, Crafter C, Yu DH, Zhang J, Li J, Gao B, Ji Q, Maynard J, Ricketts SA, Cross D, Cosulich S, Chresta CC, Page K, Yates J, Lane C, Watson R, Luke R, Ogilvie D, Pass M. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. Mol Cancer Ther. 2012 Apr;11(4):873-87. doi: 10.1158/1535-7163.MCT-11-0824-T. Epub 2012 Jan 31. PubMed PMID: 22294718.